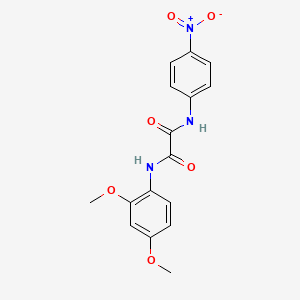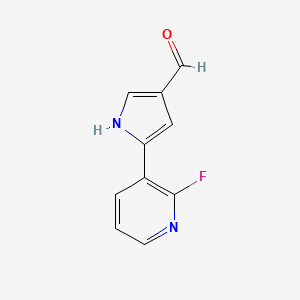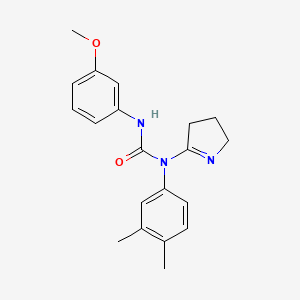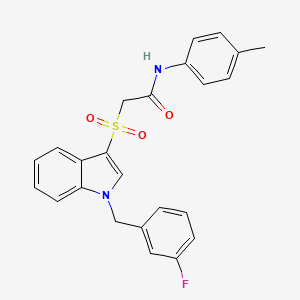![molecular formula C20H15F3N6O3 B2507985 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 847385-69-7](/img/structure/B2507985.png)
2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H15F3N6O3 and its molecular weight is 444.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiasthma Agents
One notable application of related triazolopyrimidine compounds is in the development of potential antiasthma agents. Research has found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibit activity as mediator release inhibitors, which are crucial in the management of asthma. These compounds were synthesized through a multi-step process, involving the creation of pyrimidinones, followed by conversion to chloropyrimidine, and finally cyclization to produce the triazolopyrimidines. This research opens up possibilities for triazolopyrimidines, including compounds similar to 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, in therapeutic applications related to asthma and other conditions involving mediator release (Medwid et al., 1990).
Radioligand Imaging
Another significant area of application is in radioligand imaging. Compounds within the triazolopyrimidine family have been developed as selective ligands for imaging specific proteins with positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the compound of interest, have been reported as selective ligands for the translocator protein (18 kDa), crucial for neuroimaging studies. The synthesis of these compounds involves strategic incorporation of a fluorine atom to facilitate labeling with fluorine-18, enabling in vivo imaging and offering insights into their potential as diagnostic tools or therapeutic targets (Dollé et al., 2008).
Anticancer and Antimicrobial Activities
Triazolopyrimidines, including structures akin to 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have also been explored for their anticancer and antimicrobial properties. Research has shown that new analogs of triazolopyrimidines exhibit promising anticancer and antimicrobial activities. These compounds were synthesized through Suzuki coupling, demonstrating inhibition activity against certain cancer cell lines and pathogens, thereby highlighting their potential in medical research as therapeutic agents (Kumar et al., 2019).
Direcciones Futuras
Future research could focus on further elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, quantitative structure–activity relationship (QSAR) studies could be performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives .
Propiedades
IUPAC Name |
2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-32-15-7-3-6-14(9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-5-2-4-12(8-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGRACACXWPLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
![2-cyclopropyl-1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2507908.png)
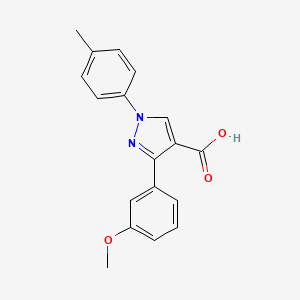

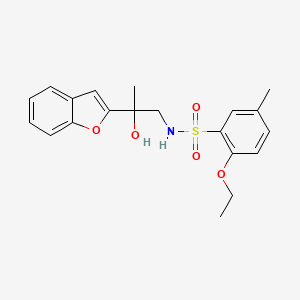
![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
![2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)
